2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE
Description
This compound features a nitro-substituted isoindole-1,3-dione core linked via an acetamide bridge to a 1,2,4-triazole moiety. Its structural complexity arises from the electron-withdrawing nitro group, which influences electronic distribution, and the triazole ring, a heterocycle renowned for hydrogen-bonding capabilities. Potential applications include pharmaceuticals, as triazoles are prevalent in antifungal agents (e.g., fluconazole), and the nitro group may enhance bioactivity through targeted interactions . Crystallographic characterization of such molecules often employs SHELX software (e.g., SHELXL for refinement), ensuring precise structural determination .
Properties
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,2,4-triazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O5/c19-9(15-16-5-13-14-6-16)4-17-11(20)7-2-1-3-8(18(22)23)10(7)12(17)21/h1-3,5-6H,4H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZRDMOFMUTKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the nitro group and the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The nitro group may play a role in redox reactions, while the triazole ring could be involved in binding interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include acetamide derivatives with varied aromatic/heterocyclic substituents. For example, N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () replace the isoindole-triazole system with coumarin and thiazolidinone groups. Key differences include:
- Electron-Deficient Core : The nitro-isoindole in the target compound enhances electrophilicity compared to coumarin’s electron-rich oxygen heterocycle.
Table 1: Structural Comparison
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic refinement via SHELXL is critical for resolving the target compound’s conformation, particularly the nitro group’s orientation and triazole-amide interactions . Graph set analysis (as in ) would classify H-bonding motifs, such as triazole N⋯H-N amide interactions, which differ from coumarin-based compounds’ C=O⋯H networks .
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural parallels suggest mechanisms:
- Triazole : May inhibit cytochrome P450 (common in antifungals).
- Nitro Group: Could enhance redox activity, analogous to nitroimidazoles (e.g., metronidazole). In contrast, thiazolidinone-coumarin hybrids () often exhibit anti-inflammatory or antimicrobial effects via different pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
